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Compound of Interest

Compound Name: 6-Benzyloxy-2-benzoxazolinone

Cat. No.: B133755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Benzyloxy-2-benzoxazolinone is a versatile heterocyclic compound featuring a

benzoxazolinone core, a scaffold known for a wide range of biological activities.[1] This

functional moiety makes it a valuable intermediate in the synthesis of novel therapeutic agents,

particularly in the development of drugs targeting neurological disorders.[2] The benzyloxy

group at the 6-position offers a site for further chemical modification, allowing for the

exploration of structure-activity relationships and the optimization of pharmacokinetic and

pharmacodynamic properties.

This document provides an overview of the potential applications of 6-Benzyloxy-2-
benzoxazolinone in pharmaceutical development, including detailed, albeit representative,

protocols for its synthesis and evaluation in relevant biological assays. It is important to note

that while the benzoxazolone class of compounds is well-studied, specific quantitative data and

detailed protocols for 6-Benzyloxy-2-benzoxazolinone are not extensively available in the

public domain. Therefore, the experimental procedures and potential mechanisms described

herein are based on established methodologies for closely related analogues and should be

adapted and validated for the specific compound.
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A summary of the key physicochemical properties of 6-Benzyloxy-2-benzoxazolinone is

provided in the table below.

Property Value Reference

Molecular Formula C₁₄H₁₁NO₃ [2]

Molecular Weight 241.24 g/mol [2]

Appearance Off-white amorphous powder [2]

Melting Point 181-186 °C

CAS Number 158822-84-5 [2]

Synthesis Protocol (Proposed)
While a specific protocol for the synthesis of 6-Benzyloxy-2-benzoxazolinone is not readily

available, a plausible and efficient method involves the cyclization of a 2-aminophenol

derivative. The following proposed two-step protocol is based on well-established organic

chemistry principles for the synthesis of benzoxazolones.

Diagram: Proposed Synthetic Workflow
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(e.g., HNO₃, H₂SO₄)

4-Benzyloxy-2-nitrophenol

Reduction
(e.g., H₂, Pd/C or SnCl₂/HCl)

4-Benzyloxy-2-aminophenol

Cyclization
(e.g., Carbonyldiimidazole (CDI))

6-Benzyloxy-2-benzoxazolinone
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Caption: Proposed two-step synthesis of 6-Benzyloxy-2-benzoxazolinone.

Step 1: Synthesis of 4-Benzyloxy-2-aminophenol
(Intermediate)
This step involves the nitration of 4-(benzyloxy)phenol followed by the reduction of the nitro

group to an amine.
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Materials:

4-(Benzyloxy)phenol

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Palladium on Carbon (Pd/C, 10%) or Tin(II) Chloride (SnCl₂)

Hydrogen gas (H₂) or Concentrated Hydrochloric Acid (HCl)

Methanol (MeOH) or Ethanol (EtOH)

Sodium Bicarbonate (NaHCO₃) solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water

Procedure:

Nitration:

Dissolve 4-(benzyloxy)phenol in a suitable solvent like glacial acetic acid or

dichloromethane.

Cool the solution in an ice bath to 0-5 °C.

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid

dropwise while maintaining the temperature below 10 °C.

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry

over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain crude 4-benzyloxy-2-

nitrophenol. Purify by column chromatography if necessary.

Reduction:

Dissolve the crude 4-benzyloxy-2-nitrophenol in methanol or ethanol.

Add a catalytic amount of 10% Pd/C.

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature until the reaction is complete (monitored by TLC).

Alternatively, the reduction can be carried out using SnCl₂ in the presence of concentrated

HCl.

After completion, filter the catalyst (if using Pd/C) through a pad of Celite.

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield 4-benzyloxy-2-aminophenol.

Step 2: Cyclization to 6-Benzyloxy-2-benzoxazolinone
This step involves the cyclization of the aminophenol intermediate using a carbonylating agent

like carbonyldiimidazole (CDI).

Materials:

4-Benzyloxy-2-aminophenol

Carbonyldiimidazole (CDI)

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Deionized Water

Ethyl Acetate (EtOAc)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve 4-benzyloxy-2-aminophenol in anhydrous THF or DCM under an inert atmosphere

(e.g., nitrogen or argon).

Add a solution of carbonyldiimidazole (1.1 equivalents) in the same anhydrous solvent

dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Once the reaction is complete, quench with deionized water.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain pure 6-
Benzyloxy-2-benzoxazolinone.

Potential Pharmaceutical Applications and
Experimental Protocols
The benzoxazolone scaffold is present in numerous compounds with a wide array of biological

activities, suggesting several potential applications for 6-Benzyloxy-2-benzoxazolinone in

pharmaceutical development.[1]

Antimicrobial Activity
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Derivatives of 2-benzoxazolinone have demonstrated both antibacterial and antifungal

properties.[3][4]

Representative Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial

agent that inhibits the visible growth of a microorganism.

Materials:

6-Benzyloxy-2-benzoxazolinone

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Fungal strains (e.g., Candida albicans)

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

96-well microtiter plates

Spectrophotometer (for measuring optical density)

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Negative control (vehicle, e.g., DMSO)

Procedure:

Preparation of Stock Solution: Prepare a stock solution of 6-Benzyloxy-2-benzoxazolinone
in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth.

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for

bacteria).

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 6-Benzyloxy-2-
benzoxazolinone stock solution in the appropriate growth medium to obtain a range of

concentrations.
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Inoculation: Add the standardized microbial inoculum to each well.

Controls: Include wells with medium and inoculum only (growth control), medium only

(sterility control), and a positive control antibiotic at known effective concentrations.

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

Determination of MIC: The MIC is the lowest concentration of the compound at which no

visible growth of the microorganism is observed. This can be determined visually or by

measuring the optical density at 600 nm.

Diagram: Workflow for MIC Assay
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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity
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The benzoxazolone core is found in compounds with neuroprotective properties.[5] The

following is a representative protocol to assess the potential of 6-Benzyloxy-2-
benzoxazolinone to protect neuronal cells from oxidative stress-induced cell death.

Representative Protocol: In Vitro Neuroprotection Assay

Materials:

Human neuroblastoma cell line (e.g., SH-SY5Y)

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-

streptomycin

6-Benzyloxy-2-benzoxazolinone

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO

Phosphate-buffered saline (PBS)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Pre-treatment: Treat the cells with various concentrations of 6-Benzyloxy-2-
benzoxazolinone for a specified period (e.g., 2-4 hours).

Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells (except for

the control group) and incubate for an appropriate time (e.g., 24 hours).
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Cell Viability Assessment (MTT Assay):

Remove the medium and add fresh medium containing MTT reagent to each well.

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Increased cell viability in the presence of the compound and the stressor indicates a

neuroprotective effect.

Diagram: Potential Neuroprotective Signaling Pathways
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Caption: Potential signaling pathways involved in neuroprotection by benzoxazolinone

derivatives.
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As specific quantitative data for 6-Benzyloxy-2-benzoxazolinone is not available, the

following tables are provided as templates for presenting experimental results.

Table 1: Template for Antimicrobial Activity Data

Microorganism
MIC (µg/mL) of 6-
Benzyloxy-2-
benzoxazolinone

MIC (µg/mL) of Positive
Control

S. aureus [Experimental Value] [Experimental Value]

E. coli [Experimental Value] [Experimental Value]

C. albicans [Experimental Value] [Experimental Value]

Table 2: Template for Neuroprotective Activity Data

Treatment Group
Concentration of 6-
Benzyloxy-2-
benzoxazolinone (µM)

Cell Viability (%)

Control (no stressor) 0 100

Stressor only 0 [Experimental Value]

Stressor + Compound 1 [Experimental Value]

Stressor + Compound 10 [Experimental Value]

Stressor + Compound 50 [Experimental Value]

Conclusion
6-Benzyloxy-2-benzoxazolinone represents a promising scaffold for the development of new

pharmaceutical agents. Its structural features suggest potential for antimicrobial and

neuroprotective activities, among others. The protocols and conceptual frameworks provided in

these application notes offer a starting point for researchers to explore the therapeutic potential

of this compound. It is imperative that future studies focus on generating specific quantitative

data to fully elucidate its pharmacological profile and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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